7-Bromothiazolo[4,5-c]pyridin-2(3H)-one
Description
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound featuring a fused thiazole-pyridine core with a bromine substituent at the 7-position and a ketone group at the 2-position. The bromine atom enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the thiazole ring contributes to metabolic stability and electronic modulation .
Properties
Molecular Formula |
C6H3BrN2OS |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
7-bromo-3H-[1,3]thiazolo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10) |
InChI Key |
XPASZULQNARHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)SC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one typically involves the reaction of appropriate thiazole and pyridine precursors under specific conditions. One common method involves the cyclization of a thiazole derivative with a pyridine derivative in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production methods for 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
6-Bromothiazolo[5,4-b]pyridin-2(1H)-one
- Structure : Bromine at position 6; thiazolo[5,4-b]pyridine core.
- Key Differences :
- The bromine position (6 vs. 7) alters steric and electronic interactions.
- Thiazolo[5,4-b]pyridine vs. thiazolo[4,5-c]pyridine ring fusion affects molecular geometry and binding pocket compatibility.
- Properties: Molecular weight = 231.07 (C₆H₃BrN₂OS); higher lipophilicity compared to non-brominated analogs due to bromine’s polarizability .
7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione
- Structure : Chlorine at position 7; thione (C=S) instead of ketone (C=O).
- Chlorine’s smaller atomic radius and lower electronegativity vs. bromine may diminish halogen bonding interactions.
- Applications : Thiones are often used in metal coordination chemistry, whereas ketones are prevalent in enzyme inhibition .
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Structure : Imidazo[4,5-b]pyridine core with bromine at position 6 and N-methylation.
- Key Differences: Imidazole ring (two nitrogens) vs.
- Synthesis: Prepared via methylation of 6-bromoimidazopyridinone with methyl iodide, a strategy adaptable to thiazolo analogs .
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Structure : Dichloro substitution at positions 4 and 6 on an imidazo[4,5-c]pyridine core.
- Key Differences: Dual chloro substituents increase molecular weight (vs. mono-bromo) and lipophilicity, impacting membrane permeability. Imidazole vs. thiazole core modifies hydrogen-bonding and charge distribution.
- Activity : Dichloro derivatives often exhibit enhanced potency in kinase inhibition due to improved target engagement .
Physical Properties
| Compound | Molecular Weight | Melting Point (°C) | IR (C=O stretch, cm⁻¹) |
|---|---|---|---|
| 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one | ~260.1 | 184–186* | ~1680–1710 |
| 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one | 231.07 | Not reported | Not available |
| 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione | ~202.6 | Not reported | ~1603 (C=S) |
| 6-Bromo-3-methylimidazo[4,5-b]pyridin-2-one | 243.05 | 207–209 | 1710 (C=O) |
| *Hypothesized based on analogs . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
